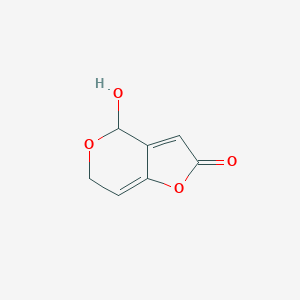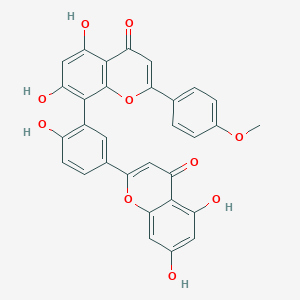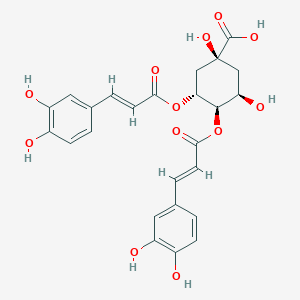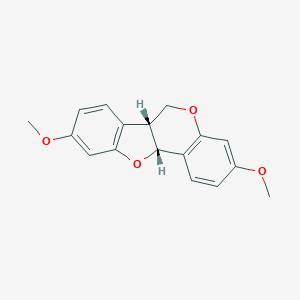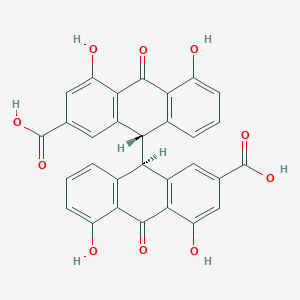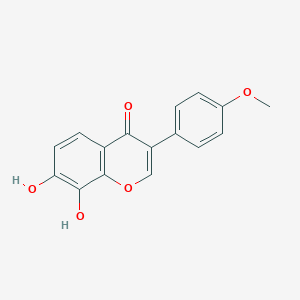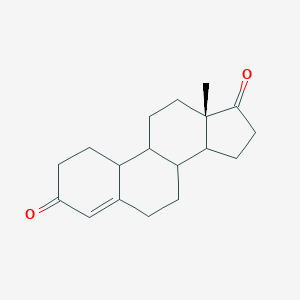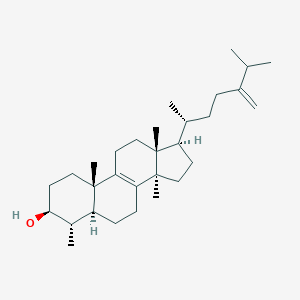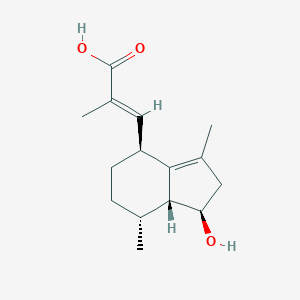
Curculigoside B
Descripción general
Descripción
El Curculigoside B es un compuesto fenólico glucósido aislado de los rizomas de Curculigo orchioides, una planta perteneciente a la familia Hypoxidaceae . Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen efectos neuroprotectores, antioxidantes y antiinflamatorios .
Aplicaciones Científicas De Investigación
Química: El Curculigoside B sirve como un compuesto valioso para estudiar los glucósidos fenólicos y sus propiedades químicas.
Mecanismo De Acción
El Curculigoside B ejerce sus efectos a través de varios objetivos y vías moleculares:
Neuroprotección: El compuesto inhibe la agregación de β-amiloide, que está asociada con enfermedades neurodegenerativas como el Alzheimer.
Actividad antioxidante: El this compound regula positivamente la expresión de enzimas antioxidantes y reduce el estrés oxidativo mediante la modulación de la vía de señalización SIRT1-P300.
Efectos antiinflamatorios: El compuesto regula negativamente las citoquinas proinflamatorias e inhibe la activación de la vía NF-κB, reduciendo la inflamación.
Análisis Bioquímico
Biochemical Properties
Curculigoside B interacts with various enzymes, proteins, and other biomolecules. It has been reported to have neuroprotective, antioxidant, antiosteoporotic, and anticancer properties . The specific enzymes, proteins, and biomolecules it interacts with, and the nature of these interactions, are not fully explored .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have neuroprotective effects , suggesting that it may influence neuronal cell function. It also exhibits antioxidant properties, indicating that it may impact cellular metabolism by mitigating oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully explored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully explored.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully explored . It could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully explored . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully explored . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Curculigoside B se puede aislar utilizando cromatografía de contracorriente de alta velocidad (HSCCC). El proceso implica el uso de un sistema de solventes bifásico compuesto por acetato de etilo, etanol y agua en una relación de volumen de 5:1:5 (v/v/v). La fase inferior de este sistema se utiliza como fase móvil a un caudal de 2,0 mL/min, con una temperatura de aislamiento de 30 °C y una velocidad de revolución de 800 rpm . Este método permite la separación y purificación eficientes del this compound del extracto crudo de Curculigo orchioides.
Métodos de producción industrial
La producción industrial de this compound típicamente implica la extracción del compuesto de los rizomas de Curculigo orchioides utilizando etanol bajo condiciones de reflujo. El extracto se somete entonces a una partición con éter de petróleo, cloroformo y acetato de etilo para obtener diferentes fracciones solubles. La fracción soluble en acetato de etilo se purifica posteriormente utilizando cromatografía en columna y cromatografía líquida de alto rendimiento preparativa (HPLC) para obtener this compound con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El Curculigoside B experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄) para oxidar el this compound bajo condiciones controladas.
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) para reducir el this compound.
Sustitución: Se pueden llevar a cabo reacciones de sustitución nucleófila utilizando reactivos como el hidróxido de sodio (NaOH) y el carbonato de potasio (K₂CO₃).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales alterados, que pueden exhibir actividades biológicas mejoradas o modificadas .
Comparación Con Compuestos Similares
El Curculigoside B forma parte de un grupo de glucósidos fenólicos aislados de Curculigo orchioides, que incluye el Curculigoside A, C y D . Si bien todos estos compuestos comparten características estructurales similares, el this compound es único debido a sus potentes propiedades neuroprotectoras y antiinflamatorias.
Compuestos similares
Curculigoside A: Conocido por sus efectos antiinflamatorios y antioxidantes.
Curculigoside C: Exhibe propiedades neuroprotectoras.
Curculigoside D: Ha demostrado actividad contra la agregación de β-amiloide.
El this compound destaca por su gama integral de actividades farmacológicas, convirtiéndolo en un compuesto prometedor para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYHORWVKHYCQ-PEVLUNPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162478 | |
| Record name | Curculigoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143601-09-6 | |
| Record name | Curculigoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curculigoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Curculigoside B and where is it found?
A1: this compound is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine. [, , ]
Q2: What is the molecular structure of this compound?
A2: this compound is characterized as 2-β-D-glucopyranosyloxy-5-hydroxybenzyl-2'-methoxy-6'-hydroxybenzoate. [] It consists of a glucose sugar moiety linked to a phenolic benzyl benzoate core structure.
Q3: Have any biological activities been reported for this compound?
A3: Yes, this compound has shown potent antioxidant activities in vitro, effectively scavenging hydroxyl and superoxide anion radicals. [] Additionally, studies suggest it might be a potential inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research. []
Q4: What are the traditional uses of Curculigo orchioides, the plant source of this compound?
A4: Curculigo orchioides is traditionally used in Chinese medicine for its kidney-tonifying and yang-boosting properties. [] While the specific contribution of this compound to these traditional uses is not fully elucidated, its presence alongside other bioactive compounds in the plant contributes to its overall pharmacological profile.
Q5: What other compounds are often found alongside this compound in Curculigo orchioides?
A5: Research has identified several compounds co-existing with this compound in Curculigo orchioides, including:
- Curculigoside: Another phenolic glycoside structurally similar to this compound. [, , ]
- 2,6-Dimethoxybenzoic acid: A simple phenolic compound. [, ]
- Curculigine A: A phenolic compound with reported biological activities. []
- Other phenolic glycosides and lignans: Including a novel chlorine-containing phenol named Curculigine D. []
Q6: Are there any established methods for isolating and purifying this compound?
A6: Yes, researchers have explored various techniques for obtaining purified this compound from Curculigo orchioides. These methods include:
- Column chromatography: Utilizing materials like silica gel and Sephadex LH-20 for initial separation. []
- High-speed counter-current chromatography (HSCCC): A technique offering efficient separation of natural products. []
- Macroporous resin chromatography: Specifically, D101 macroporous resin has shown effectiveness in purifying this compound, increasing its content significantly from crude extracts. []
Q7: What analytical techniques are employed to characterize and quantify this compound?
A7: A combination of spectroscopic and chromatographic methods are routinely used to identify and quantify this compound. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the compound's structure and stereochemistry. []
- High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS): To determine the molecular weight and formula. []
- High-Performance Liquid Chromatography (HPLC): For separation and quantification, often coupled with UV detection at a specific wavelength. []
Q8: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A8: While dedicated SAR studies specifically focused on this compound are limited, research on structurally related polyphenols, including curculigosides, suggests that the C(6)-linkers-C(6) structural motif might be crucial for inhibiting amyloid-beta peptide aggregation. [] Further research is needed to fully elucidate the SAR of this compound and optimize its potential for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



